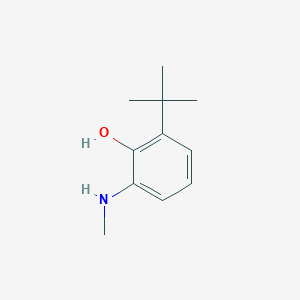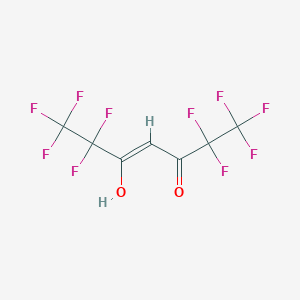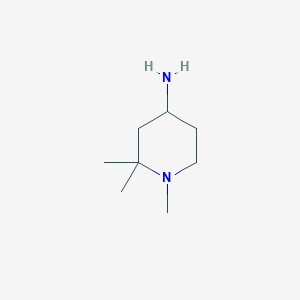
1,2,2-Trimethylpiperidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,2-Trimethylpiperidin-4-amine is a derivative of piperidine, a six-membered heterocyclic amine. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and natural alkaloids
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,2-Trimethylpiperidin-4-amine typically involves the cyclization of appropriate precursors. One common method is the chlorination of amino alcohols using thionyl chloride (SOCl₂), which simplifies the process by avoiding the need for classical N-protection/O-activation/cyclization/deprotection sequences . Another method involves the Mitsunobu reaction, which is optimized for the synthesis of boronate-containing azacycles .
Industrial Production Methods: Industrial production of piperidine derivatives often focuses on optimizing yield and purity. For example, the synthesis of 1,2,5-trimethylpiperidin-4-one, a related compound, involves a technologically convenient method that ensures high purity and compliance with ecological standards .
化学反应分析
Types of Reactions: 1,2,2-Trimethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into corresponding oxides.
Reduction: Reduction reactions can convert the compound into more reduced forms, often using hydrogenation techniques.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while substitution can introduce various functional groups, enhancing the compound’s versatility .
科学研究应用
1,2,2-Trimethylpiperidin-4-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
作用机制
The mechanism of action of 1,2,2-Trimethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways .
相似化合物的比较
1,2,5-Trimethylpiperidin-4-one: A related compound used in the synthesis of pharmaceuticals.
N,N,2-Trimethylpiperidin-4-amine dihydrochloride: Another derivative with similar structural features.
Uniqueness: 1,2,2-Trimethylpiperidin-4-amine stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing novel therapeutics and studying chemical reactions .
属性
分子式 |
C8H18N2 |
|---|---|
分子量 |
142.24 g/mol |
IUPAC 名称 |
1,2,2-trimethylpiperidin-4-amine |
InChI |
InChI=1S/C8H18N2/c1-8(2)6-7(9)4-5-10(8)3/h7H,4-6,9H2,1-3H3 |
InChI 键 |
DQFBNRXNAGDFMN-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(CCN1C)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


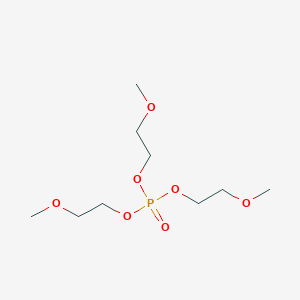
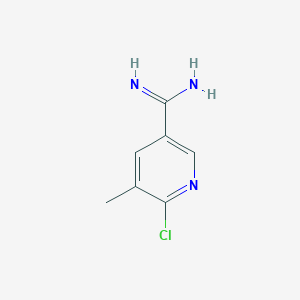


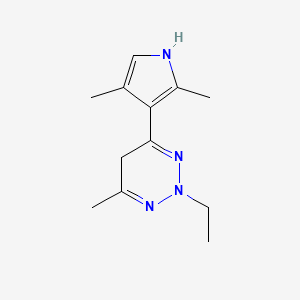
![Trimethyl-[5-[2-(5-trimethylstannylthiophen-2-yl)ethynyl]thiophen-2-yl]stannane](/img/structure/B13114798.png)
![(2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholinehydrochloride](/img/structure/B13114799.png)
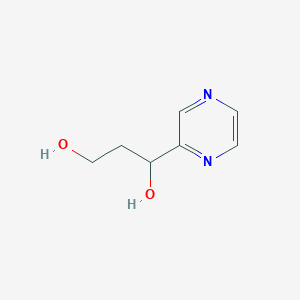
![(6R,7R,8S,9R,9AR)-6-(hydroxymethyl)octahydro-1H-pyrido[1,2-a]pyrimidine-7,8,9-triol](/img/structure/B13114811.png)
![N-[9-[(1R,5R,7R,8S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-8-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,6-dioxabicyclo[3.2.1]octan-7-yl]purin-6-yl]benzamide](/img/structure/B13114813.png)
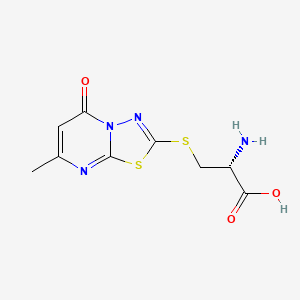
![6-Chloro-2,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13114821.png)
